molecular formula C24H19N3O2S2 B2775868 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 922632-97-1

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2775868
CAS RN: 922632-97-1
M. Wt: 445.56
InChI Key: DICJNMUDFFJYSB-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions with various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including spectroscopic methods and elemental analysis .

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

  • A series of benzothiazole derivatives, including N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide, demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of bacteria and fungi. This highlights their potential in cancer treatment and as antimicrobial agents (Nam et al., 2010).

Anticancer Properties

  • Compounds related to this compound have shown significant antitumor effects, suggesting their potential as innovative anti-cancer agents. These findings are crucial for the development of new therapeutic approaches in oncology (Ostapiuk et al., 2017).

Synthesis and Biological Screening

  • The synthesis and biological screening of thiazole carboxamide derivatives, including compounds similar to this compound, have been explored. These compounds exhibit a range of biological activities such as antibacterial, antifungal, and anti-cancer, indicating their versatility in pharmaceutical applications (Mhaske et al., 2011).

Potential as EGFR Inhibitors

  • A novel series of benzo[d]thiazole-2-carboxamide derivatives, structurally related to this compound, were synthesized and evaluated as potential epidermal growth factor receptor (EGFR) inhibitors. This research opens new avenues in the treatment of cancers with high EGFR expression (Zhang et al., 2017).

Activation of p53 in Cancer Cells

  • Certain derivatives of benzo[d]thiazole, related to this compound, have been found to activate p53, a critical tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells. This suggests a potential therapeutic use in treating various types of cancer (Kumbhare et al., 2014).

Mechanism of Action

While the exact mechanism of action can vary depending on the specific derivative and biological activity, some benzothiazole derivatives have been found to inhibit the growth of certain cells .

Future Directions

Research into benzothiazole derivatives is ongoing, with recent work focusing on the development of new synthetic methods and the exploration of their biological activities . Future research may also explore their potential applications in areas such as medicinal chemistry and drug development.

properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S2/c1-2-29-17-12-13-19-21(14-17)31-24(26-19)27(15-16-8-4-3-5-9-16)23(28)22-25-18-10-6-7-11-20(18)30-22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICJNMUDFFJYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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